3-(Ethoxymethylene)pentane-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine involves reacting 3-ethoxyvinylidene-2,4-pentanedione to form substitution products. Specifically, the product of 1:2 substitution, where 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione is isolated, showcases the reactivity of the ethoxymethylene group towards forming complex structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Molecular Structure Analysis
The molecular structure of compounds derived from 3-(Ethoxymethylene)pentane-2,4-dione has been elucidated through single-crystal X-ray diffraction methods. For instance, the molecular structure of 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione forms intermolecular hydrogen-bonded dimers in the crystalline state, confirming the reactivity and the molecular arrangement based on the amino group at the 3-position of the pyridine ring (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Scientific Research Applications
1. Synthesis and Structural Analysis
3-(Ethoxymethylene)pentane-2,4-dione and its derivatives are used in the synthesis of various compounds, such as Schiff bases and other organic structures. For example, a study investigated the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, one of which was 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione. This compound was found to form hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
2. Thermal and Physical Properties
Studies on β-diketones, such as pentane-2,4-dione, a close relative of 3-(Ethoxymethylene)pentane-2,4-dione, have provided insights into their thermal and physical properties. For instance, research on the keto ⇋ enol equilibrium of pentane-2,4-dione in various solvents has helped understand the cyclic hydrogen bonding of the enol in different environments (Emsley & Freeman, 1987).
3. Applications in Coordination Chemistry
β-diketones are also significant in coordination chemistry. They can act as ligands to form complexes with various metals. For example, a study on the hydrogen bonding of the enol tautomers of some 3-substituted pentane-2,4-diones, including 3-(4-nitrophenyl) and 3-(4-phenoxyphenyl) derivatives, provided valuable insights into their bonding with metal ions (Emsley, Ma, Bates, Motevalli, & Hursthouse, 1989).
4. Role in Chemical Reactions
These compounds play a crucial role in various chemical reactions. For instance, pentane-2,4-dione reacts with 3-chloro-1,2-benzisothiazole to form different derivatives under specific conditions, demonstrating the reactivity and versatility of β-diketones in organic synthesis (Carrington, Clarke, & Scrowston, 1971).
5. Analytical and Spectroscopic Studies
Analytical and spectroscopic studies of β-diketones provide insights into their molecular structure and reactivity. Research focusing on the vibrational assignment of the enol form of 3-substituted pentane-2,4-diones using Density Functional Theory (DFT) calculations has been critical for understanding their electronic properties (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).
Safety And Hazards
3-(Ethoxymethylene)pentane-2,4-dione is classified as an irritant1. It is flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled7. Safety measures include washing off immediately with plenty of water for at least 15 minutes in case of skin contact, and removing to fresh air in case of inhalation7.
Future Directions
The future directions of 3-(Ethoxymethylene)pentane-2,4-dione research could involve its use in the synthesis of new Schiff base ligand types8. The formation of a new ligand type [N4O4] and a four-coordinate tetrahedral structure around Niπ metal ion with the ratio of 1:2 (ligand:metal) stable compounds suggests potential applications in many fields, such as medicine and industry8.
properties
IUPAC Name |
3-(ethoxymethylidene)pentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXGKOHFZJUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286589 | |
Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxymethylene)pentane-2,4-dione | |
CAS RN |
33884-41-2 | |
Record name | 33884-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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